molecular formula C9H7ClO B108033 7-Chloro-1-indanone CAS No. 34911-25-6

7-Chloro-1-indanone

Cat. No. B108033
CAS RN: 34911-25-6
M. Wt: 166.6 g/mol
InChI Key: YNFZQNGHYQYLCF-UHFFFAOYSA-N
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Description

7-Chloro-1-indanone is a chlorinated derivative of 1-indanone, a compound that belongs to the class of indanones. Indanones are cyclic compounds that contain a ketone group within a fused cyclopentane and benzene ring structure. While the provided data does not directly discuss 7-Chloro-1-indanone, it does mention related compounds such as 6-hydroxy-1-indanone and 7-hydroxy-1-indanone, which are structurally similar but contain a hydroxyl group instead of a chlorine atom at the respective positions on the benzene ring .

Synthesis Analysis

The synthesis of chlorinated indanones, such as 6-chloro-1-indanone, typically involves a series of reactions starting from chlorinated benzene derivatives. For instance, 6-chloro-1-indanone was synthesized using 4-chlorobenzyl chloride and diethyl malonate through a sequence of reactions including condensation, alkaline hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts acylation. The final product was obtained with a total yield of 62% and a purity of 99% . Although the synthesis of 7-Chloro-1-indanone is not explicitly described, it is likely that a similar synthetic route could be employed with appropriate modifications to introduce the chlorine atom at the 7-position.

Molecular Structure Analysis

The molecular structure of chlorinated indanones can be complex due to the presence of multiple conformers. For example, the related compound 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene was analyzed using single-crystal X-ray diffraction, revealing that the five-membered ring adopts an envelop conformation while the six-membered ring has a half-chair conformation . This suggests that 7-Chloro-1-indanone may also exhibit conformational diversity, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of chlorinated indanones like 7-Chloro-1-indanone can be inferred from the behavior of similar compounds. The presence of a chlorine atom on the benzene ring can make the compound susceptible to nucleophilic substitution reactions. For instance, the synthesis of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one involved the cycloaddition of chlorocyanoketene to cyclohexene . This indicates that 7-Chloro-1-indanone could potentially participate in cycloaddition reactions as well as other types of chemical transformations that are characteristic of chlorinated aromatic ketones.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1-indanone can be partially deduced from studies on related hydroxy-indanones. The enthalpies of combustion and sublimation, as well as the enthalpy of fusion, were determined for 6- and 7-hydroxy-1-indanone using calorimetric techniques . These measurements provide insights into the thermodynamic stability and phase transition behaviors of the compounds. Although the exact properties of 7-Chloro-1-indanone are not provided, it is reasonable to assume that the presence of a chlorine atom would affect its energetic profile, boiling point, melting point, and solubility compared to its hydroxy counterparts.

Scientific Research Applications

Energetic and Structural Studies

Research on closely related compounds to 7-Chloro-1-indanone, such as 6- and 7-hydroxy-1-indanones, has involved energetic studies using experimental techniques and computational calculations. This includes determining the enthalpies of combustion and sublimation to derive gas-phase standard molar enthalpies of formation. Such studies provide insights into the thermodynamic stability and molecular structure of these compounds, which can be relevant for 7-Chloro-1-indanone as well (Silva & Silva, 2020).

Synthesis and Quantum Chemical Study

The solvent-free synthesis of (E)-7-(arylidene)-indanones using a grindstone chemistry approach demonstrates the viability of environmentally friendly protocols in producing indanone derivatives. These compounds have been characterized using proton and carbon magnetic resonance spectroscopy and explored through quantum chemical calculations, which could be relevant for understanding the properties of 7-Chloro-1-indanone (Adole et al., 2020).

Excited-State Intramolecular Proton Transfer (ESIPT)

A study involving 7-hydroxy-1-indanone, which exhibits ESIPT, shows the potential of chemically modified indanones in photonics and electronics. The research demonstrates how chemical modifications can alter the ESIPT dynamics and lead to applications like white light generation in organic light-emitting diodes, which might also be applicable to 7-Chloro-1-indanone derivatives (Tang et al., 2011).

Biological Properties

While focusing on a different chloro-indanone (7-Chloro-4-indanol), the study provides insights into the antimicrobial properties of chlorinated indanones, which might be relevant for understanding similar properties in 7-Chloro-1-indanone (Bailey et al., 1959).

Molecular and Electronic Structure

Investigations into the molecular and electronic structures of indanone derivatives, like 7-hydroxy-1-indanone, using X-ray analysis, NMR, IR, UV spectroscopy, and computational methods provide a comprehensive understanding of their chemical behavior. This information can be extrapolated to study the properties of 7-Chloro-1-indanone (Sigalov et al., 2016).

Safety And Hazards

7-Chloro-1-indanone is classified under the GHS07 hazard class. It is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1-Indanones, including 7-Chloro-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis due to their versatile reactivity and easy accessibility . They have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Therefore, future research could focus on exploring these properties further and developing new synthesis methods and applications for 7-Chloro-1-indanone.

properties

IUPAC Name

7-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFZQNGHYQYLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458995
Record name 7-CHLORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-indanone

CAS RN

34911-25-6
Record name 7-Chloro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34911-25-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-CHLORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1-indanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Nguyen, E Corpuz, TM Heidelbaugh… - The Journal of …, 2003 - ACS Publications
… This was followed by reaction with an additional amount of AlCl 3 (85 g, 0.64 mol) and NaCl (22 g, 0.38 mol) in the procedure above, to give 7-chloro-1-indanone (2), 4.13 g (39%, over …
Number of citations: 48 pubs.acs.org
S Silver, AS Leppänen, R Sjöholm, A Penninkangas… - 2005 - Wiley Online Library
… -2-enone,40 1,3-dihydro-cyclopenta[l]phenanthren-2-one,41 4-methyl-7-bromo-1-indanone,42 the 87:13 mixture of 4-chloro-7-methyl-1-indanone and 4-methyl-7-chloro-1-indanone,43 …
LW Deady, J Desneves, AJ Kaye, M Thompson… - Bioorganic & medicinal …, 1999 - Elsevier
… This method was adapted to the preparation of 7-chloro-1-indanone, with an important modification (see below). 7-Methoxy-1-indanone was prepared from chroman-4-one by minor …
Number of citations: 58 www.sciencedirect.com

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